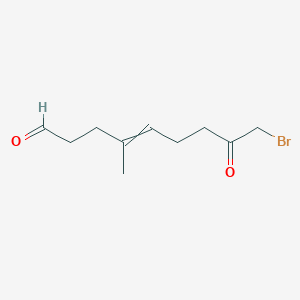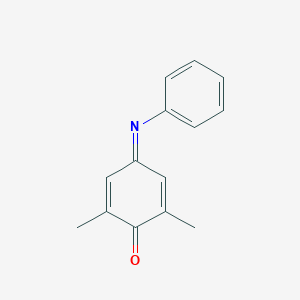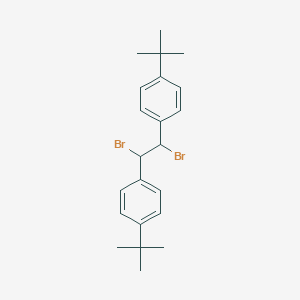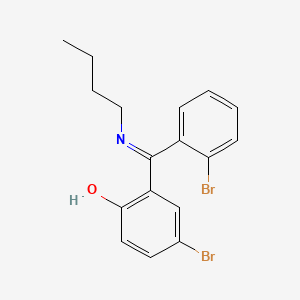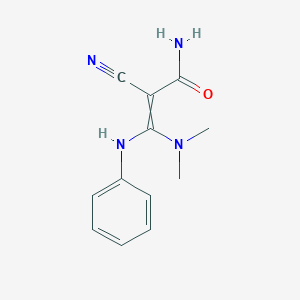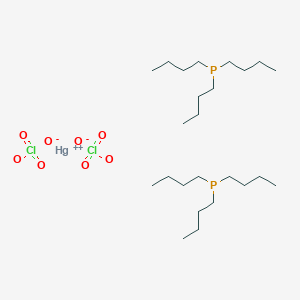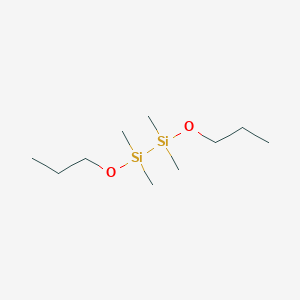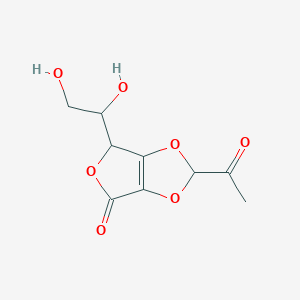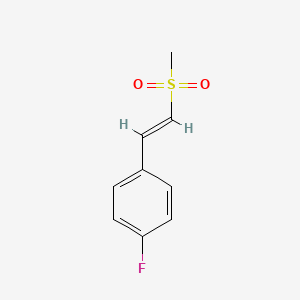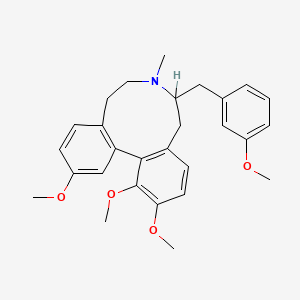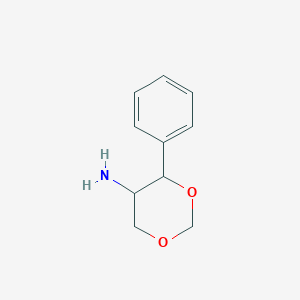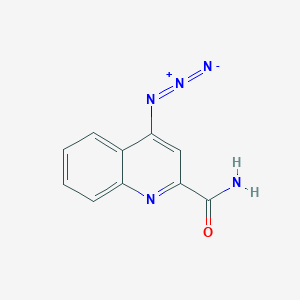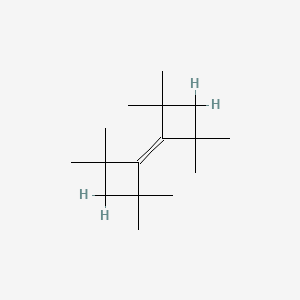
2,2,2',2',4,4,4',4'-Octamethyl-1,1'-bi(cyclobutylidene)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,2’,2’,4,4,4’,4’-Octamethyl-1,1’-bi(cyclobutylidene) is a complex organic compound characterized by its unique structure, which includes multiple methyl groups attached to a bicyclic framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2’,2’,4,4,4’,4’-Octamethyl-1,1’-bi(cyclobutylidene) typically involves the reaction of cyclobutylidene derivatives with methylating agents under controlled conditions. One common method includes the use of strong bases and methyl iodide to introduce the methyl groups onto the cyclobutylidene framework. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of catalysts to enhance the reaction efficiency and selectivity is also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2,2,2’,2’,4,4,4’,4’-Octamethyl-1,1’-bi(cyclobutylidene) can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of any unsaturated bonds.
Substitution: Halogenation reactions can introduce halogen atoms into the compound, using reagents like bromine or chlorine under controlled conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically results in fully saturated hydrocarbons.
Scientific Research Applications
2,2,2’,2’,4,4,4’,4’-Octamethyl-1,1’-bi(cyclobutylidene) has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for bioactive compounds.
Industry: Utilized in the production of advanced materials, such as polymers and resins, due to its stability and reactivity.
Mechanism of Action
The mechanism by which 2,2,2’,2’,4,4,4’,4’-Octamethyl-1,1’-bi(cyclobutylidene) exerts its effects involves interactions with various molecular targets. The compound’s multiple methyl groups can engage in hydrophobic interactions, while its bicyclic structure allows for unique spatial arrangements that can influence its reactivity and binding properties. These interactions can affect pathways involved in organic synthesis and material formation.
Comparison with Similar Compounds
Similar Compounds
- 2,2’,4,4’-Tetramethyl-1,1’-bi(cyclobutylidene)
- 2,2’,4,4’,6,6’-Hexamethyl-1,1’-bi(cyclobutylidene)
Uniqueness
2,2,2’,2’,4,4,4’,4’-Octamethyl-1,1’-bi(cyclobutylidene) is unique due to the high degree of methylation, which imparts distinct chemical and physical properties. This high methylation can enhance the compound’s stability and reactivity, making it particularly useful in various applications compared to its less methylated counterparts.
Properties
CAS No. |
75993-80-5 |
|---|---|
Molecular Formula |
C16H28 |
Molecular Weight |
220.39 g/mol |
IUPAC Name |
1,1,3,3-tetramethyl-2-(2,2,4,4-tetramethylcyclobutylidene)cyclobutane |
InChI |
InChI=1S/C16H28/c1-13(2)9-14(3,4)11(13)12-15(5,6)10-16(12,7)8/h9-10H2,1-8H3 |
InChI Key |
ZMGORJBLNDSVBG-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(C1=C2C(CC2(C)C)(C)C)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


